1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)
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Overview
Description
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is a complex organic compound known for its unique structure and properties This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) typically involves the reaction between 1,4-phenylenediamine and naphthaldehyde derivatives. One common method includes the following steps :
- Dissolve 1,4-phenylenediamine (0.7569 g, 6.999 mmol) and 5-bromo-salicylaldehyde (2.8149 g, 14.003 mmol) in ethanol (40 ml).
- Stir the mixture at room temperature for 2 hours.
- Add pentane (30 ml) to the reaction mixture.
- Separate the formed precipitate by filtration, wash with ether, and dry at 50°C to obtain a yellow powder.
Crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation from an N,N-dimethylformamide solution at 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its ability to bind to biological targets and its potential therapeutic effects.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) involves its ability to form stable complexes with metal ions. This compound acts as a tetradentate ligand, coordinating with metal centers through its nitrogen and oxygen atoms. The resulting metal complexes can exhibit unique electronic and catalytic properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((1E,1’E)-(1,4-Phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol)
- 2,2’-((1E,1’E)-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- Salen-type Schiff bases
Uniqueness
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is unique due to its specific structural arrangement, which includes naphthalen-2-ol groups and azanylylidene linkages. This structure imparts distinct electronic properties and reactivity, making it valuable for specialized applications in catalysis, sensing, and medicinal chemistry.
Properties
CAS No. |
17635-31-3 |
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Molecular Formula |
C28H20N2O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H20N2O2/c31-27-15-9-19-5-1-3-7-23(19)25(27)17-29-21-11-13-22(14-12-21)30-18-26-24-8-4-2-6-20(24)10-16-28(26)32/h1-18,31-32H |
InChI Key |
AEIQAMSFNASQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
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